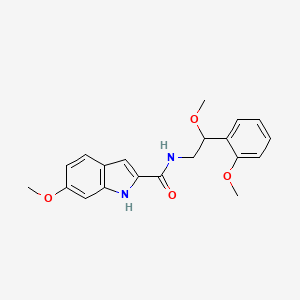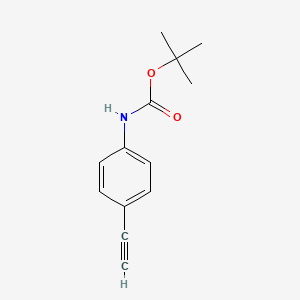
Tert-butyl (4-ethynylphenyl)carbamate
Vue d'ensemble
Description
“Tert-butyl (4-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid .
Synthesis Analysis
The synthesis of “Tert-butyl (4-ethynylphenyl)carbamate” involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Molecular Structure Analysis
The molecular structure of “Tert-butyl (4-ethynylphenyl)carbamate” can be represented by the InChI code: 1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl (4-ethynylphenyl)carbamate” are complex and can involve several steps. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions .Physical And Chemical Properties Analysis
“Tert-butyl (4-ethynylphenyl)carbamate” is a powder at room temperature . It has a molecular weight of 217.27 and a melting point of 98-99°C .Applications De Recherche Scientifique
Application 1: Synthesis of N-Boc-protected anilines
- Summary of the Application: Tert-butyl (4-ethynylphenyl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis, particularly in the pharmaceutical industry.
- Methods of Application: While the exact experimental procedures can vary, the general method involves the reaction of the tert-butyl (4-ethynylphenyl)carbamate with an aniline in the presence of a palladium catalyst . The reaction conditions, such as temperature and solvent, can be optimized depending on the specific aniline used.
- Results or Outcomes: The outcome of this application is the synthesis of N-Boc-protected anilines . The yield and purity of the product can vary depending on the specific reaction conditions and the aniline used.
Application 2: Synthesis of Tetrasubstituted Pyrroles
- Summary of the Application: Tert-butyl (4-ethynylphenyl)carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable compounds in medicinal chemistry due to their presence in numerous biologically active molecules.
- Methods of Application: The synthesis involves the reaction of the tert-butyl (4-ethynylphenyl)carbamate with a suitable starting material in the presence of a catalyst . The reaction conditions, such as temperature and solvent, can be optimized depending on the specific starting material used.
- Results or Outcomes: The outcome of this application is the synthesis of tetrasubstituted pyrroles . The yield and purity of the product can vary depending on the specific reaction conditions and the starting material used.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-ethynylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-ethynylphenyl)carbamate | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)

![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)
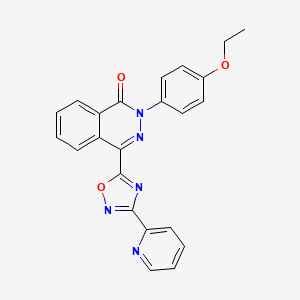
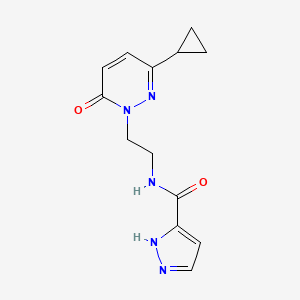
![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)
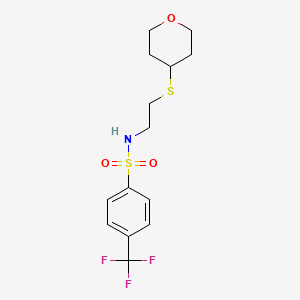
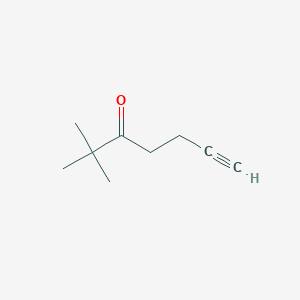
![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)
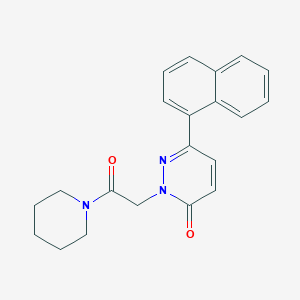
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)
